molecular formula C5H5BrN2O B1592317 5-Bromo-3-methylpyrazin-2-ol CAS No. 100047-56-1

5-Bromo-3-methylpyrazin-2-ol

Cat. No. B1592317
M. Wt: 189.01 g/mol
InChI Key: RNHAEGVBHQSLFS-UHFFFAOYSA-N
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Description

“5-Bromo-3-methylpyrazin-2-ol” is a chemical compound with the CAS Number: 100047-56-1. It has a molecular weight of 189.01 and a linear formula of C5H5BrN2O .

Scientific Research Applications

Synthesis and Biological Activity

  • Research on pyrazine derivatives, including compounds related to 5-Bromo-3-methylpyrazin-2-ol, has led to the synthesis of new compounds with potential anticonvulsant activity. These studies involve the exploration of structure-activity relationships and the identification of compounds with significant activity and low neurotoxicity (Unverferth et al., 1998).

Material Science and Corrosion Inhibition

  • In the field of corrosion science, pyrazine derivatives have been investigated for their ability to inhibit corrosion of metals in acidic media. Theoretical evaluations and molecular dynamics simulations have provided insights into the adsorption properties and inhibitory mechanisms of these compounds on metal surfaces (Obot & Gasem, 2014).

Organic Synthesis and Catalysis

  • Studies on the regioselective arylation of pyrazoles, including those similar to 5-Bromo-3-methylpyrazin-2-ol, have been conducted to optimize synthetic routes for producing substituted pyrazoles. These methods utilize palladium catalysis to achieve selective arylation, providing valuable intermediates for pharmaceutical synthesis (Mateos et al., 2010).

Electroluminescence and Dye Synthesis

  • The synthesis of new fluorescent dyes from pyrazine derivatives has been explored, demonstrating the versatility of these compounds in creating materials with specific optical properties for potential use in electroluminescent devices (Jaung, Matsuoka, & Fukunishi, 1998).

Corrosion Inhibition for Steel

  • Additional studies on pyrazine derivatives as corrosion inhibitors for steel in acidic solutions have shown their effectiveness in protecting steel surfaces. The research includes gravimetric, electrochemical, and theoretical studies to understand the mechanisms of inhibition and the factors influencing their efficiency (Li, Deng, & Fu, 2011).

properties

IUPAC Name

5-bromo-3-methyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHAEGVBHQSLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608399
Record name 5-Bromo-3-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methylpyrazin-2-ol

CAS RN

100047-56-1
Record name 5-Bromo-3-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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